molecular formula C6H10N2O3 B12358743 5-(Hydroxymethyl)-6-methyl-1,3-diazinane-2,4-dione

5-(Hydroxymethyl)-6-methyl-1,3-diazinane-2,4-dione

Cat. No.: B12358743
M. Wt: 158.16 g/mol
InChI Key: JCMXOTJIRDZBFK-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)-6-methyl-1,3-diazinane-2,4-dione is an organic compound with a unique structure that includes both hydroxymethyl and methyl groups attached to a diazinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxymethyl)-6-methyl-1,3-diazinane-2,4-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methyl-1,3-diazinane-2,4-dione with formaldehyde in the presence of a catalyst. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions and can handle large volumes of reactants, making the process efficient and scalable.

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxymethyl)-6-methyl-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols and other reduced derivatives.

    Substitution: Formation of various substituted diazinane derivatives.

Scientific Research Applications

5-(Hydroxymethyl)-6-methyl-1,3-diazinane-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)-6-methyl-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with various biomolecules, affecting their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(Hydroxymethyl)furfural: A related compound with a furan ring instead of a diazinane ring.

    6-Methyl-1,3-diazinane-2,4-dione: Lacks the hydroxymethyl group but shares the diazinane core structure.

Uniqueness

5-(Hydroxymethyl)-6-methyl-1,3-diazinane-2,4-dione is unique due to the presence of both hydroxymethyl and methyl groups on the diazinane ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various applications.

Properties

Molecular Formula

C6H10N2O3

Molecular Weight

158.16 g/mol

IUPAC Name

5-(hydroxymethyl)-6-methyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C6H10N2O3/c1-3-4(2-9)5(10)8-6(11)7-3/h3-4,9H,2H2,1H3,(H2,7,8,10,11)

InChI Key

JCMXOTJIRDZBFK-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(=O)NC(=O)N1)CO

Origin of Product

United States

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